5-Methylcoumarin-4-cellobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levobetaxolol hydrochloride is a cardioselective beta-blocker primarily used to lower intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It is the more active enantiomer of betaxolol, providing enhanced efficacy in reducing intraocular pressure with fewer side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levobetaxolol hydrochloride involves several steps:
Oxidation of Mannitol Diacetonide: Mannitol diacetonide is oxidized using lead tetraacetate in benzene to produce glyceraldehyde acetonide.
Reductocondensation: The glyceraldehyde acetonide is reductocondensed with benzylamine in the presence of hydrogen over palladium on carbon in methanol, yielding (S)-3-(benzylamino)propane-1,2-diol.
Cyclization: This intermediate is cyclized with benzaldehyde in refluxing toluene to form a chiral oxazolidine.
Tosylation: The oxazolidine is treated with tosyl chloride and pyridine to produce the corresponding tosylate.
Condensation: The tosylate is condensed with 4-[2-(cyclopropylmethoxy)ethyl]phenol using sodium hydride in dimethylformamide to form a phenolic ether.
Hydrolysis: The oxazolidine ring is opened with concentrated hydrochloric acid to yield the chiral propanolamine.
Alkylation: The secondary amino group is alkylated with isopropyl iodide in refluxing ethanol to produce the tertiary amine.
Debenzylation: Finally, the benzyl group is removed by hydrogenation with hydrogen over palladium on carbon in ethanol to obtain levobetaxolol.
Industrial Production Methods: Industrial production of levobetaxolol hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Levobetaxolol hydrochloride undergoes several types of chemical reactions:
Oxidation: The initial oxidation step involves the conversion of mannitol diacetonide to glyceraldehyde acetonide.
Reduction: Reductocondensation with benzylamine is a key reduction step in the synthesis.
Substitution: Tosylation and subsequent condensation reactions involve nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agent: Lead tetraacetate for oxidation.
Reducing Agent: Hydrogen over palladium on carbon for reductocondensation and debenzylation.
Nucleophiles: Benzylamine and isopropylamine for reductocondensation.
Solvents: Benzene, methanol, toluene, dimethylformamide, and ethanol.
Major Products:
Intermediate Products: Glyceraldehyde acetonide, (S)-3-(benzylamino)propane-1,2-diol, chiral oxazolidine, and phenolic ether.
Final Product: Levobetaxolol hydrochloride.
Scientific Research Applications
Levobetaxolol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Levobetaxolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors . This antagonism reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . Additionally, it may have neuroprotective effects by blocking sodium and calcium influx, which can protect retinal ganglion cells from damage .
Comparison with Similar Compounds
Betaxolol: The racemic mixture from which levobetaxolol is derived.
Timolol: A non-selective beta-blocker used for similar indications.
Carteolol: Another non-selective beta-blocker with intrinsic sympathomimetic activity.
Uniqueness: Levobetaxolol hydrochloride is unique due to its selective beta-1 adrenergic receptor antagonism, which provides effective intraocular pressure reduction with fewer cardiovascular side effects compared to non-selective beta-blockers . Its neuroprotective properties further enhance its therapeutic potential in glaucoma treatment .
Properties
CAS No. |
109974-31-4 |
---|---|
Molecular Formula |
C22H28O13 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methylchromen-2-one |
InChI |
InChI=1S/C22H28O13/c1-8-3-2-4-9-14(8)10(5-13(25)31-9)32-21-19(30)17(28)20(12(7-24)34-21)35-22-18(29)16(27)15(26)11(6-23)33-22/h2-5,11-12,15-24,26-30H,6-7H2,1H3/t11-,12-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
HKXDQRBBOHHCKP-KGGQWWQZSA-N |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
109974-31-4 | |
Synonyms |
5-MCCB 5-methylcoumarin-4-cellobioside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.